molecular formula C7H12F2O2 B12087383 4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane

4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B12087383
M. Wt: 166.17 g/mol
InChI Key: LFHJRQWZIPGXAM-UHFFFAOYSA-N
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Description

(4S,5S)-(+)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane is a chiral compound with two fluoromethyl groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-(+)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-(+)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted dioxolane derivatives.

Scientific Research Applications

(4S,5S)-(+)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorinated probe in biological studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S,5S)-(+)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The fluoromethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The dioxolane ring provides a stable scaffold that can modulate the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-(-)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane: The enantiomer of the compound with similar chemical properties but different biological activity.

    4,5-Dimethyl-2,2-dimethyl-1,3-dioxolane: A non-fluorinated analog with different reactivity and applications.

    4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane: A chlorinated analog with distinct chemical behavior.

Uniqueness

(4S,5S)-(+)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of fluoromethyl groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHJRQWZIPGXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CF)CF)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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